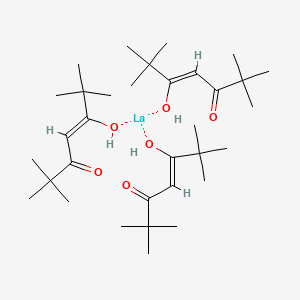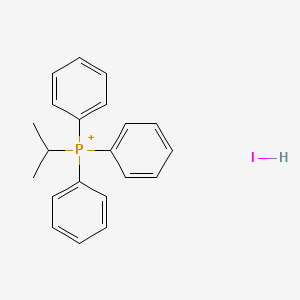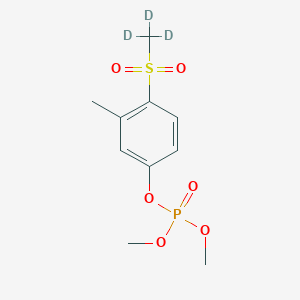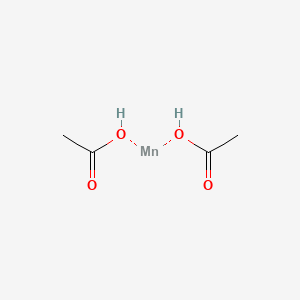
Manganese(2+) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) acetate is a chemical compound with the formula Mn(CH₃CO₂)₂·(H₂O)n, where n can be 0, 2, or 4. It appears as white or pale pink crystals and is commonly used as a catalyst and fertilizer . This compound is known for its solubility in water, methanol, and acetic acid, making it versatile for various applications .
Preparation Methods
Manganese(II) acetate can be synthesized through several methods:
Synthetic Routes: One common method involves reacting manganese(II,III) oxide (Mn₃O₄) or manganese(II) carbonate (MnCO₃) with acetic acid (CH₃COOH). The reactions are as follows
Industrial Production: Industrially, manganese(II) acetate is produced by reacting glacial acetic acid with electrolytic manganese.
Chemical Reactions Analysis
Manganese(II) acetate undergoes various chemical reactions:
Oxidation: It can be oxidized to manganese(III) acetate, which is a potent oxidizing agent used in organic synthesis.
Reduction: Manganese(II) acetate can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions: Typical reagents include acetic acid, and conditions often involve heating and the presence of catalysts.
Major Products: Products of these reactions include manganese oxides, manganese(III) acetate, and various manganese complexes.
Scientific Research Applications
Manganese(II) acetate has a wide range of applications in scientific research:
Biology: Manganese(II) acetate is used in the preparation of manganese-based catalysts for biological studies.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in imaging techniques.
Industry: The compound is used in the fabrication of electrodes for high-performance lithium-ion batteries and in the production of thin films for electronic devices
Mechanism of Action
The mechanism of action of manganese(II) acetate involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons in oxidation-reduction reactions, thereby accelerating the reaction rates. The molecular targets include organic substrates that undergo oxidation or reduction, and the pathways involve the formation of intermediate complexes that lead to the final products .
Comparison with Similar Compounds
Manganese(II) acetate can be compared with other similar compounds:
Manganese(II) chloride (MnCl₂): Unlike manganese(II) acetate, manganese(II) chloride is more soluble in water and is commonly used in the preparation of other manganese compounds.
Manganese(II) sulfate (MnSO₄): This compound is widely used in agriculture as a soil supplement and has different solubility properties compared to manganese(II) acetate.
Zinc acetate (Zn(CH₃CO₂)₂): Zinc acetate shares similar solubility properties with manganese(II) acetate but is used more frequently in medicinal applications.
Manganese(II) acetate stands out due to its specific catalytic properties and its role in the synthesis of advanced materials for various applications.
Properties
Molecular Formula |
C4H8MnO4 |
|---|---|
Molecular Weight |
175.04 g/mol |
IUPAC Name |
acetic acid;manganese |
InChI |
InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4); |
InChI Key |
VQWQYXBWRCCZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


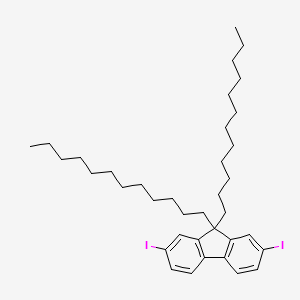
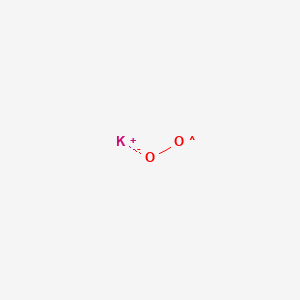
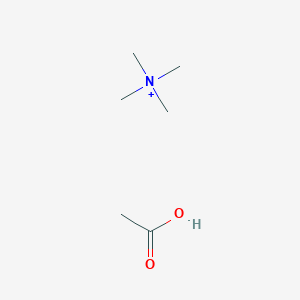


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



